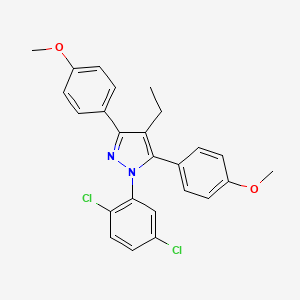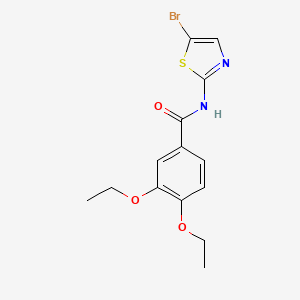![molecular formula C24H23N3O5 B10894989 2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester](/img/structure/B10894989.png)
2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzoate ester linked to a methoxy-substituted benzyl group, which is further connected to a hydrazone moiety containing a pyridylcarbonyl group. The intricate structure of this compound suggests its potential utility in diverse chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazone: The reaction between 4-pyridylcarbonyl chloride and hydrazine hydrate forms the hydrazone intermediate.
Benzylation: The hydrazone intermediate is then reacted with 2-methoxy-5-formylbenzyl chloride to form the benzylated product.
Esterification: The final step involves the esterification of the benzylated product with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The pyridylcarbonyl group may also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE: is similar to other hydrazone derivatives such as:
Uniqueness
The uniqueness of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the hydrazone and pyridylcarbonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H23N3O5 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-methoxy-5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C24H23N3O5/c1-3-31-24(29)20-6-4-5-7-22(20)32-16-19-14-17(8-9-21(19)30-2)15-26-27-23(28)18-10-12-25-13-11-18/h4-15H,3,16H2,1-2H3,(H,27,28)/b26-15+ |
Clave InChI |
RICZBXOIZLHGBA-CVKSISIWSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10894914.png)
![7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10894926.png)
![5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894930.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10894938.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B10894942.png)
![N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide](/img/structure/B10894967.png)
![1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10894968.png)
![N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10894975.png)
![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10894980.png)
![3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10894992.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894997.png)

![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B10894999.png)
